molecular formula C8H10N2O3 B2430576 4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1707737-31-2

4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2430576
CAS No.: 1707737-31-2
M. Wt: 182.179
InChI Key: WVPKWLMGCQRJJZ-UHFFFAOYSA-N
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Description

4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the 1,3-dipolar cycloaddition of 1-aminopyridinium species with acetylene dicarboxylic acid esters, followed by subsequent monodecarboxylation . This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up with optimizations for yield and purity. Continuous flow chemistry techniques can be employed to enhance reaction efficiency and scalability. Additionally, the use of automated synthesis platforms can help in the large-scale production of this compound with consistent quality.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid
  • 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Comparison: 4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development.

Properties

IUPAC Name

4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7-2-1-3-10-6(7)4-5(9-10)8(12)13/h4,7,11H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPKWLMGCQRJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC(=NN2C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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